Cas no 20443-99-6 (2,4-Dichlorobenzyl bromide)

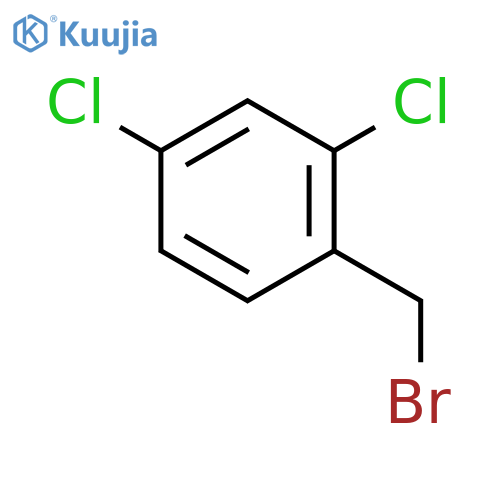

2,4-Dichlorobenzyl bromide structure

商品名:2,4-Dichlorobenzyl bromide

CAS番号:20443-99-6

MF:C7H5BrCl2

メガワット:239.924599409103

MDL:MFCD03208523

CID:88182

PubChem ID:253661012

2,4-Dichlorobenzyl bromide 化学的及び物理的性質

名前と識別子

-

- 2,4-Dichlorobenzyl bromide

- 1-(Bromomethyl)-2,4-dichlorobenzene

- 1-Bromomethyl-2,4-dichloro-benzene

- 2,4,6

- 2,4-Dichlor-benzylbromid

- BENZENE, 1-(BROMOMETHYL)-2,4-DICHLORO-

- 2,4-dichlorobenzylbromide

- 2,4- Dichlorbenzylbromid

- KSC493A7H

- RGLQSFFFIREZFV-UHFFFAOYSA-N

- 1-bromomethyl-2,4-dichlorobenzene

- CK1001

- CM13347

- AS00003

- AM83116

- U035

- TL8001697

- ST241

- SCHEMBL1137783

- A15357

- MFCD03208523

- 20443-99-6

- D4475

- 1-(bromomethyl)-2,4-dichloro-benzene

- AS-17249

- EN300-54621

- 1-(Bromomethyl)-2 pound not4-dichlorobenzene

- FT-0651513

- CS-W021249

- DTXSID80450963

- AKOS009307148

- DA-08429

-

- MDL: MFCD03208523

- インチ: 1S/C7H5BrCl2/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2

- InChIKey: RGLQSFFFIREZFV-UHFFFAOYSA-N

- ほほえんだ: BrC([H])([H])C1C([H])=C([H])C(=C([H])C=1Cl)Cl

計算された属性

- せいみつぶんしりょう: 237.89500

- どういたいしつりょう: 237.89517g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 0

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.68

- ゆうかいてん: 30.0 to 34.0 deg-C

- ふってん: 112°C/3mmHg(lit.)

- フラッシュポイント: 126.2±13.3 °C

- 屈折率: 1.597

- PSA: 0.00000

- LogP: 3.88830

2,4-Dichlorobenzyl bromide セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:warning

- 危害声明: H290-H314

- 警告文: P234-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P405-P406-P501

- 危険物輸送番号:3261

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:0-10°C

- 包装グループ:II

2,4-Dichlorobenzyl bromide 税関データ

- 税関コード:2903999090

- 税関データ:

中国税関番号:

2903999090概要:

29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

2,4-Dichlorobenzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D522610-5g |

1-(BROMOMETHYL)-2,4-DICHLOROBENZENE |

20443-99-6 | 97% | 5g |

$150 | 2024-05-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B87390-1g |

1-(Bromomethyl)-2,4-dichlorobenzene |

20443-99-6 | 98% | 1g |

¥44.0 | 2023-09-08 | |

| Enamine | EN300-54621-5.0g |

1-(bromomethyl)-2,4-dichlorobenzene |

20443-99-6 | 95% | 5.0g |

$125.0 | 2023-02-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4475-1g |

2,4-Dichlorobenzyl bromide |

20443-99-6 | 98.0%(GC) | 1g |

¥280.0 | 2022-05-30 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4475-5G |

2,4-Dichlorobenzyl Bromide |

20443-99-6 | >98.0%(GC) | 5g |

¥405.00 | 2023-09-08 | |

| Enamine | EN300-54621-0.05g |

1-(bromomethyl)-2,4-dichlorobenzene |

20443-99-6 | 95% | 0.05g |

$19.0 | 2023-02-10 | |

| Enamine | EN300-54621-10.0g |

1-(bromomethyl)-2,4-dichlorobenzene |

20443-99-6 | 95% | 10.0g |

$225.0 | 2023-02-10 | |

| eNovation Chemicals LLC | Y1047407-10g |

1-(Bromomethyl)-2,4-dichlorobenzene |

20443-99-6 | 98% | 10g |

$95 | 2024-06-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067768-250mg |

1-(Bromomethyl)-2,4-dichlorobenzene |

20443-99-6 | 98% | 250mg |

¥30.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067768-100g |

1-(Bromomethyl)-2,4-dichlorobenzene |

20443-99-6 | 98% | 100g |

¥3335.00 | 2023-11-21 |

2,4-Dichlorobenzyl bromide 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Oliver D. John Food Funct., 2020,11, 6946-6960

20443-99-6 (2,4-Dichlorobenzyl bromide) 関連製品

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20443-99-6)2,4-Dichlorobenzyl bromide

清らかである:99%

はかる:25g

価格 ($):258.0